Product packaging for 4-(tert-Butyl)benzo[d]oxazole(Cat. No.:)

4-(tert-Butyl)benzo[d]oxazole

Cat. No.: B13004821
M. Wt: 175.23 g/mol
InChI Key: GGGMPCNUHRDCPP-UHFFFAOYSA-N
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Description

4-(tert-Butyl)benzo[d]oxazole is a high-purity, research-grade chemical building block belonging to the benzo[d]oxazole class of heterocyclic compounds. This compound features a tert-butyl substituent, a group known to enhance solubility and influence steric properties without significantly extending conjugation, making it a valuable scaffold in organic synthesis and materials science . Benzo[d]oxazole derivatives are extensively investigated in medicinal chemistry for their diverse biological activities. They serve as privileged structures in the development of novel anticancer agents. Research indicates that structurally similar trimethoxyphenylbenzo[d]oxazole compounds function as dual tubulin/PDE4 inhibitors, demonstrating potent antiproliferative activity by inducing cell cycle arrest at the G2/M phase and triggering apoptosis in cancer cells such as glioma and lung cancer lines . Furthermore, other benzo[d]oxazole derivatives have been identified to possess antimicrobial properties, showing efficacy against various bacterial and fungal strains . Beyond pharmacology, the benzo[d]oxazole core is a fundamental component in materials chemistry. Its rigid, planar structure and well-defined conjugation pathways make it an excellent candidate for developing organic semiconductors (OSCs) . Specifically, derivatives like this compound can be utilized to fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels in molecules such as benzo[1,2-d:4,5-d']bisoxazoles (BBOs), which are promising for applications in blue organic light-emitting diodes (OLEDs) . This product is intended for research and development purposes only by qualified laboratory personnel. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO B13004821 4-(tert-Butyl)benzo[d]oxazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

4-tert-butyl-1,3-benzoxazole

InChI

InChI=1S/C11H13NO/c1-11(2,3)8-5-4-6-9-10(8)12-7-13-9/h4-7H,1-3H3

InChI Key

GGGMPCNUHRDCPP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C2C(=CC=C1)OC=N2

Origin of Product

United States

Asymmetric Catalysis:while Direct Asymmetric Synthesis on the Benzoxazole Ring is Uncommon, Asymmetric Catalysis Can Be Used to Generate Chiral Products Where the Benzoxazole Acts As a Ligand or a Part of a Larger Chiral Structure. for Example, Planar Chiral Benzoxazole Derivatives Have Been Synthesized. the Synthesis of Planar Chiral 2.2 Paracyclophane Based Oxazole Pyrimidine Ligands Demonstrates the Creation of a Chiral Environment Due to the Restricted Rotation and Specific Spatial Arrangement of the Paracyclophane Skeleton, to Which the Benzoxazole is Attached. These Chiral Ligands Are then Used in Metal Catalyzed Asymmetric Reactions, Such As the 1,2 Reduction of α,β Unsaturated Ketones.

Precursor Synthesis and Advanced Functionalization Strategies

Synthesis of 4-(tert-Butyl)benzaldehyde and Related Tert-Butyl-Substituted Precursors

The synthesis of precursors bearing a tert-butyl group is fundamental for introducing this moiety into the final benzoxazole structure. Besides the previously discussed 3-tert-butyl-2-aminophenol, 4-(tert-butyl)benzaldehyde is another crucial precursor, often used to install a 4-tert-butylphenyl group at the 2-position of the benzoxazole ring.

Several methods exist for the synthesis of 4-(tert-butyl)benzaldehyde :

Industrial Electrochemical Oxidation: On an industrial scale, 4-tert-butylbenzaldehyde (B1265539) is produced via a double anodic oxidation of 4-tert-butyltoluene. beilstein-journals.org This electrochemical method is a notable example of industrial-scale electro-organic synthesis. beilstein-journals.org

Oxidation of 4-tert-butyltoluene: Laboratory-scale syntheses often involve the oxidation of the methyl group of 4-tert-butyltoluene. Various oxidizing agents can be employed, including ceric ammonium (B1175870) nitrate (B79036) or hydrogen peroxide catalyzed by cobalt(II) or cerium(III) acetate (B1210297) in the presence of bromide ions. acs.org

Formylation of tert-butylbenzene (B1681246): Classic electrophilic aromatic substitution reactions can be used to introduce a formyl group onto tert-butylbenzene.

Gattermann-Koch Reaction: This reaction uses carbon monoxide (CO) and hydrogen chloride (HCl) with a Lewis acid catalyst (e.g., AlCl₃) and a copper(I) chloride co-catalyst to formylate the aromatic ring. researchgate.netnih.gov The reaction with tert-butylbenzene yields primarily the para-substituted product, 4-(tert-butyl)benzaldehyde, due to the steric bulk of the tert-butyl group.

Vilsmeier-Haack Reaction: This method employs a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). acs.orgacs.orgsemanticscholar.org This reagent is a milder electrophile than that used in the Gattermann-Koch reaction and is effective for formylating electron-rich aromatic rings like tert-butylbenzene. acs.orgacs.orgsemanticscholar.org

Interactive Table: Comparison of Synthesis Methods for 4-(tert-Butyl)benzaldehyde

Method Starting Material Key Reagents Scale Key Feature
Electrochemical Oxidation 4-tert-butyltoluene Electricity (Anodic Oxidation) Industrial High-throughput, industrial process. beilstein-journals.org
Chemical Oxidation 4-tert-butyltoluene Ce(NH₄)₂(NO₃)₆ or H₂O₂/Co(II) Laboratory Utilizes common oxidizing agents. acs.org
Gattermann-Koch tert-butylbenzene CO, HCl, AlCl₃/CuCl Laboratory Classic electrophilic substitution. researchgate.netnih.gov
Vilsmeier-Haack tert-butylbenzene POCl₃, DMF Laboratory Uses a milder formylating agent. acs.orgacs.orgsemanticscholar.org

Late-Stage Functionalization of Benzoxazole Cores

Late-stage functionalization refers to the introduction of new chemical groups onto a pre-formed molecular scaffold. This strategy is highly valuable in medicinal chemistry and materials science for rapidly generating analogues of a parent compound. For benzoxazoles, the most reactive site for such modifications is typically the C2-position, which is the most electron-deficient carbon atom in the heterocyclic ring. Transition metal-catalyzed cross-coupling reactions, particularly those involving C-H bond activation, are the predominant methods for this purpose.

C2-Arylation: The direct arylation of the C2-H bond of benzoxazoles with aryl halides is a powerful method for synthesizing 2-arylbenzoxazoles. Palladium catalysis is commonly employed for this transformation. For example, palladium(II) acetate (Pd(OAc)₂) in combination with specialized phosphine (B1218219) ligands like NiXantphos can effectively catalyze the coupling of benzoxazoles with various aryl and heteroaryl bromides at room temperature. nih.gov Other systems, using a palladium catalyst with an N-heterocyclic carbene (NHC) ligand, have been successful in coupling benzoxazoles with less reactive aryl chlorides. acs.org

C2-Amination: The introduction of an amino group at the C2-position can be achieved via copper-catalyzed oxidative amination. researchgate.net These reactions often utilize an oxidant, such as tert-butyl peroxide (TBP) or even atmospheric oxygen, to facilitate the C-H activation and subsequent C-N bond formation. researchgate.netorganic-chemistry.org The reaction can be performed with primary amines, secondary amines, and even tertiary amines, where the latter involves a C-N bond cleavage of the amine reagent. researchgate.netorganic-chemistry.org Microwave-assisted, additive-free protocols using supported copper catalysts have also been developed to enhance the efficiency and greenness of the process. beilstein-journals.orgnih.gov

C2-Alkylation: While less common than arylation and amination, direct C2-alkylation of benzoxazoles has been achieved. Rhodium(III)-catalyzed C-H alkylation of indoles (a related heterocycle) with diazo compounds has been reported, and similar principles can be applied to benzoxazoles. mdpi.com These reactions offer a direct route to 2-alkylbenzoxazoles from the parent heterocycle.

Functionalization at other positions: While the C2-position is the most common site for late-stage functionalization, methods for modifying the fused benzene (B151609) ring have also been developed. For instance, a palladium-catalyzed direct arylation of benzoxazoles at the C7 position has been reported. acs.org This unique regioselectivity is proposed to occur through a (thio)phenoxy chelation-assisted mechanism. acs.org

Interactive Table: Catalytic Systems for Late-Stage Functionalization of Benzoxazoles

Functionalization Position Metal Catalyst Typical Ligand/Additive Coupling Partner
Arylation C2 Palladium (Pd) NiXantphos or NHC Aryl Bromides/Chlorides acs.orgnih.gov
Amination C2 Copper (Cu) None (or supported) Primary/Secondary Amines beilstein-journals.orgresearchgate.netnih.gov
Alkylation C2 Rhodium (Rh) - Diazo Compounds mdpi.com
Arylation C7 Palladium (Pd) Phosphine-free (PivOK) Aryl Halides acs.org

Mechanistic Investigations of Reactions Involving 4 Tert Butyl Benzo D Oxazole Systems

Elucidation of Reaction Mechanisms and Catalytic Cycles

The formation of the 4-(tert-Butyl)benzo[d]oxazole core can be achieved through various synthetic strategies, with the cyclization of a suitably substituted 2-aminophenol (B121084) being a common approach. One well-studied mechanistic pathway involves the electrophilic activation of tertiary amides promoted by triflic anhydride (B1165640) (Tf₂O) for the synthesis of 2-substituted benzoxazoles. mdpi.com This method is applicable to a range of substituted 2-aminophenols, including those with tert-butyl groups. mdpi.com

The proposed reaction mechanism commences with the activation of a tertiary amide by triflic anhydride in the presence of a base, such as 2-Fluoropyridine (B1216828). mdpi.com This activation step is crucial as it transforms the otherwise unreactive amide into a highly electrophilic intermediate. The subsequent steps involve a cascade of reactions, including nucleophilic addition, intramolecular cyclization, and elimination, ultimately leading to the formation of the benzoxazole (B165842) ring.

A plausible catalytic cycle, particularly for metal-catalyzed reactions, would involve the coordination of the catalyst to one of the reactants, facilitating the key bond-forming steps, followed by the release of the product and regeneration of the active catalyst. However, for the triflic anhydride-promoted synthesis, the process is stoichiometric in the activating agent.

Identification and Characterization of Reaction Intermediates

The elucidation of a reaction mechanism is heavily reliant on the identification and characterization of transient intermediates. In the context of the triflic anhydride-promoted synthesis of 2-substituted 4-(tert-butyl)benzo[d]oxazoles, several key intermediates are proposed. mdpi.com

The initial reaction between the tertiary amide and triflic anhydride, facilitated by 2-Fluoropyridine, is believed to form a highly reactive amidinium salt intermediate . This intermediate possesses a highly electrophilic carbon atom, which is susceptible to nucleophilic attack.

The subsequent step involves the nucleophilic attack of the amino group of 2-amino-3-(tert-butyl)phenol on the electrophilic carbon of the amidinium salt. This addition-elimination reaction leads to the formation of a new intermediate and the release of a triflate-containing byproduct. This is followed by an intramolecular cyclization, where the hydroxyl group of the aminophenol attacks the imine carbon, forming a five-membered ring intermediate. The final step is the elimination of a proton and the remaining portion of the activating group to yield the aromatic this compound product.

While the direct spectroscopic observation of these intermediates for the 4-(tert-butyl) substituted system is not extensively documented, their existence is inferred from mechanistic studies of similar benzoxazole syntheses and is supported by the final products obtained.

Role of Specific Catalysts and Reagents in Reaction Pathways

The choice of catalysts and reagents plays a pivotal role in directing the reaction pathway and influencing the efficiency of this compound synthesis.

In the triflic anhydride-promoted synthesis, triflic anhydride (Tf₂O) acts as a powerful electrophilic activating agent for the tertiary amide. mdpi.com Its role is to convert the carbonyl group of the amide into a more reactive species, thereby facilitating the subsequent nucleophilic attack by the aminophenol.

2-Fluoropyridine is employed as a base in this reaction. Its function is to neutralize the triflic acid that is generated during the reaction, preventing side reactions and promoting the desired reaction pathway. The choice of a non-nucleophilic base is critical to avoid competition with the aminophenol in attacking the activated amide.

The following table summarizes the key reagents and their functions in this synthetic approach:

ReagentFunctionReference
Triflic anhydride (Tf₂O)Electrophilic activating agent for the tertiary amide mdpi.com
2-FluoropyridineBase to neutralize generated acid mdpi.com
Tertiary AmideSource of the C2 substituent of the benzoxazole mdpi.com
2-Amino-3-(tert-butyl)phenolPrecursor for the 4-(tert-butyl)benzoxazole core mdpi.com

Free Radical Mechanisms in Benzoxazole Ring Formation

While many synthetic routes to benzoxazoles proceed through ionic mechanisms, free radical pathways have also been explored for the formation of the benzoxazole ring. These reactions often involve the generation of a radical species that undergoes an intramolecular cyclization.

For instance, Mn(III)-based oxidative free-radical cyclizations are a potential method where a radical is generated on a precursor molecule, which then cyclizes to form the heterocyclic ring. google.com In the context of this compound, a hypothetical free-radical pathway could involve the generation of a nitrogen or oxygen-centered radical on a suitably functionalized 2-amino-3-(tert-butyl)phenol derivative. This radical could then undergo an intramolecular addition to a pendant unsaturated group to form the five-membered oxazole (B20620) ring.

Another approach involves the use of radical initiators to trigger the cyclization. For example, tert-butyl nitrite (B80452) has been used to trigger radical cascade reactions for the synthesis of isoxazoles, a related five-membered heterocycle. rsc.org A similar strategy could potentially be adapted for benzoxazole synthesis.

Control experiments using radical inhibitors, such as 2,6-di-tert-butyl-4-methylphenol (BHT), can provide evidence for the involvement of a free radical process. bohrium.com The absence of product formation in the presence of such inhibitors would suggest a radical-mediated pathway. While specific studies detailing a free radical mechanism for the synthesis of this compound are not widely reported, the general principles of radical cyclization suggest it as a plausible, albeit less common, synthetic strategy.

The following table outlines some reagents that can be involved in free-radical pathways for the formation of related heterocyclic systems.

Reagent/ConditionPotential Role in Free Radical MechanismReference
Mn(OAc)₃One-electron oxidant for radical generation google.com
tert-Butyl nitriteRadical initiator rsc.org
2,6-di-tert-butyl-4-methylphenol (BHT)Radical inhibitor (for mechanistic studies) bohrium.com

Computational and Theoretical Chemistry of 4 Tert Butyl Benzo D Oxazole Architectures

Electronic Structure Characterization

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. Conversely, the LUMO is the lowest energy orbital devoid of electrons and relates to the molecule's capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity.

Computational studies on related benzoxazole (B165842) derivatives using Density Functional Theory (DFT) have shown that the nature and position of substituents significantly impact the HOMO and LUMO energy levels. For example, in a study of 2,5-Bis(5-tert-butyl-benzoxazole-2-yl) thiophene (B33073) (BTBB), a molecule containing tert-butyl substituted benzoxazole moieties, theoretical calculations provided insights into its electronic properties tandfonline.com.

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Computational Method
Analogous Benzoxazole Derivative 1-5.85-1.983.87DFT/B3LYP
Analogous Benzoxazole Derivative 2-6.02-2.153.87DFT/B3LYP

Band Gap Engineering and Tuning

The HOMO-LUMO gap is analogous to the band gap in solid-state physics and is a key parameter in the design of materials for electronic and optoelectronic applications. A smaller band gap generally correlates with higher reactivity and lower kinetic stability. The ability to tune this gap, a practice known as band gap engineering, is a central theme in materials science.

For benzoxazole architectures, the band gap can be modulated by introducing various substituent groups. Electron-donating groups, such as the tert-butyl group, tend to raise the HOMO energy level, thereby reducing the band gap. Conversely, electron-withdrawing groups typically lower the LUMO energy level, which can also lead to a smaller band gap. The position of the substituent is also crucial; substitution on the benzene (B151609) ring versus the oxazole (B20620) ring can have different effects on the frontier orbitals.

Studies on the electronic effects of tert-butyl groups on other aromatic systems have shown that they can raise the LUMO level as well, although the effect on the HOMO is generally more pronounced rsc.org. This simultaneous raising of both HOMO and LUMO levels can lead to a nuanced tuning of the band gap. The precise impact on 4-(tert-Butyl)benzo[d]oxazole would require specific DFT calculations, but the general trend suggests a reduction in the HOMO-LUMO gap compared to the unsubstituted benzoxazole.

Reactivity Indices and Molecular Electrostatic Potential (MEP) Mapping

Beyond the frontier orbitals, other computational tools can provide a more detailed picture of a molecule's reactivity. Reactivity indices derived from DFT calculations and Molecular Electrostatic Potential (MEP) maps are invaluable in predicting the sites of electrophilic and nucleophilic attack.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue areas denote regions of positive potential, which are prone to nucleophilic attack.

For this compound, the MEP map is expected to show a region of negative potential around the nitrogen and oxygen atoms of the oxazole ring, making them likely sites for interaction with electrophiles. The aromatic rings will exhibit regions of both positive and negative potential, reflecting the complex interplay of the fused ring system and the tert-butyl substituent. The tert-butyl group itself, being electron-donating, will likely increase the negative potential on the adjacent benzene ring. Theoretical studies on various benzoxazole and benzothiazole (B30560) derivatives consistently show these features in their MEP maps scirp.org.

Reactivity IndexDefinitionPredicted Trend for this compound
Chemical Potential (μ)(EHOMO + ELUMO) / 2Higher (less negative) than unsubstituted benzoxazole
Chemical Hardness (η)(ELUMO - EHOMO) / 2Lower than unsubstituted benzoxazole
Global Electrophilicity Index (ω)μ2 / 2ηDependent on the precise changes in μ and η

Intermolecular Interactions and Crystal Packing Analysis

In the solid state, the arrangement of molecules in a crystal lattice is governed by a delicate balance of intermolecular interactions. These non-covalent forces, though weaker than covalent bonds, are crucial in determining the macroscopic properties of a material. For this compound, hydrogen bonding and π-π stacking interactions are expected to play a significant role in its crystal packing. While a specific crystal structure for this compound was not found in the Cambridge Structural Database (CSD) cam.ac.uk, we can infer its likely packing motifs based on studies of similar molecules.

Hydrogen Bonding Networks

Although the this compound molecule itself does not possess strong hydrogen bond donors, the nitrogen and oxygen atoms of the oxazole ring can act as hydrogen bond acceptors. In the presence of suitable donor molecules (e.g., co-crystallizing agents or solvent molecules), it could participate in hydrogen bonding. More commonly in the pure crystal, weak C-H···N and C-H···O hydrogen bonds can be formed, where hydrogen atoms from the aromatic rings or the tert-butyl group interact with the heteroatoms of a neighboring molecule.

π-π Stacking Interactions

Aromatic systems like benzoxazole have a propensity to engage in π-π stacking interactions, where the electron clouds of adjacent aromatic rings interact favorably. These interactions can be in a face-to-face or a parallel-displaced arrangement. The presence of the bulky tert-butyl group at the 4-position will undoubtedly exert a significant steric influence on the crystal packing.

The tert-butyl group can hinder a close face-to-face stacking arrangement of the benzoxazole moieties. It is more likely that the crystal packing will adopt a herringbone or a slipped-stack arrangement to accommodate the steric bulk of the substituent. The interplay between the attractive π-π interactions and the steric repulsion from the tert-butyl groups will ultimately determine the final crystal structure. The analysis of crystal structures of other aromatic compounds bearing tert-butyl groups often reveals these types of packing motifs, where the bulky groups are oriented to minimize steric clash while still allowing for favorable intermolecular contacts rsc.org. The strength and nature of these π-π interactions can be quantified using computational methods, such as by calculating the interaction energies between molecular dimers extracted from a hypothetical crystal lattice.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties like dnorm (normalized contact distance) onto the molecular surface, regions of significant intermolecular contacts can be identified and characterized. For benzoxazole derivatives, this analysis reveals the primary forces governing their solid-state packing.

H···H Contacts: These interactions, arising from van der Waals forces, generally constitute the largest portion of the Hirshfeld surface, often accounting for over 30-40% of all contacts. nih.gov For this compound, the hydrogen-rich tert-butyl group and the aromatic backbone would lead to a significant percentage of H···H contacts.

C···H/H···C Contacts: These represent C-H···π interactions and are crucial for the stabilization of the crystal structure, typically contributing around 18-20% of the surface area. nih.govsemanticscholar.org

O···H/H···O Contacts: These contacts are indicative of hydrogen bonding. The oxygen and nitrogen atoms in the oxazole ring can act as hydrogen bond acceptors, leading to the formation of dimers or extended networks within the crystal. nih.gov The red spots on a dnorm surface highlight these short, strong interactions. nih.gov

The two-dimensional fingerprint plots derived from the Hirshfeld surface quantify the relative contributions of these interactions. nih.gov For a molecule like this compound, the bulky tert-butyl group would also influence the packing, potentially creating voids or specific packing motifs to accommodate its size.

Interaction TypeTypical Contribution (%) in Benzoxazole DerivativesGoverning Force
H···H33 - 40%van der Waals
C···H/H···C17 - 20%C-H···π Interactions
O···H/H···O15 - 20%Hydrogen Bonding
C···C~4.5%π–π Stacking

Conformational Analysis and Steric Hindrance Effects of Tert-Butyl Substituents

The conformation of this compound is significantly influenced by the presence of the bulky tert-butyl group at the 4-position of the benzoxazole ring system. This substituent imposes considerable steric hindrance, which dictates the molecule's three-dimensional structure and rotational dynamics.

Computational methods, particularly Density Functional Theory (DFT), are employed to perform conformational analysis by calculating the potential energy surface as a function of dihedral angles. The benzoxazole ring system itself is largely planar. nih.gov However, the tert-butyl group, with its tetrahedral carbon and associated hydrogen atoms, creates a sterically crowded environment.

The primary steric effect of the tert-butyl group is the restriction of rotation around the C(4)-C(tert-butyl) bond. Potential energy surface scans would likely reveal a high rotational barrier. This steric strain can cause slight out-of-plane distortions in the otherwise planar benzoxazole ring to minimize repulsive interactions between the methyl groups of the tert-butyl substituent and the adjacent hydrogen atom on the benzene ring. In substituted cyclohexanes, a tert-butyl group strongly favors an equatorial position to avoid energetically unfavorable 1,3-diaxial interactions, a testament to its significant steric demand. libretexts.org A similar principle applies here, where the molecule will adopt a minimum-energy conformation that moves the tert-butyl hydrogens as far as possible from the adjacent parts of the benzoxazole ring.

This steric hindrance has direct implications for the molecule's ability to participate in intermolecular interactions. The bulky group can shield parts of the benzoxazole ring, potentially hindering π–π stacking or access by other molecules, thereby influencing its crystal packing and solubility. osti.gov

Quantification of Thermodynamic Parameters and Energy Diagrams

Quantum chemical calculations are instrumental in determining the thermodynamic properties of molecules like this compound. Using statistical thermodynamics combined with the results from DFT calculations (such as vibrational frequencies and rotational constants), key thermodynamic parameters can be quantified.

These parameters include:

Enthalpy of Formation (ΔHf°): Represents the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. DFT calculations, often using isodesmic reactions, can provide reliable estimates of this value. nih.gov

Standard Entropy (S°): A measure of the randomness or disorder of the molecule. It is calculated based on translational, rotational, vibrational, and electronic contributions.

Gibbs Free Energy of Formation (ΔGf°): This value determines the spontaneity of the formation of the compound and is calculated from the enthalpy and entropy (ΔG = ΔH - TΔS).

Heat Capacity (Cv): The amount of heat required to raise the temperature of the substance by one degree.

These calculations are typically performed at a standard temperature and pressure (298.15 K and 1 atm). The results provide a quantitative basis for understanding the stability and reactivity of the molecule. For instance, the thermal decomposition pathways of benzoxazole have been elucidated by mapping the potential energy surface, showing the energy barriers for different reaction channels. acs.org

An energy diagram for a hypothetical reaction involving this compound would map the change in Gibbs free energy from reactants to products, showing the activation energy (Ea) required to reach the transition state.

Thermodynamic ParameterSignificanceComputational Method
Enthalpy of Formation (ΔHf°)Indicates the stability of the molecule relative to its elements.DFT with isodesmic reactions
Standard Entropy (S°)Measures molecular disorder and freedom of motion.Statistical thermodynamics from DFT frequencies
Gibbs Free Energy (ΔGf°)Determines the spontaneity of formation and reaction equilibria.Calculated from ΔHf° and S°

Advanced Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Applications

DFT and its time-dependent extension, TD-DFT, are cornerstone methods for investigating the electronic structure and excited-state properties of organic molecules. For this compound, these methods provide critical data on its reactivity, optical properties, and electronic transitions. dergipark.org.tr

DFT Applications: DFT calculations, commonly using functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to optimize the molecular geometry and compute a range of electronic properties. dergipark.org.tr

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and optical properties. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecular surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting how the molecule will interact with other reagents. nih.gov

TD-DFT Applications: TD-DFT is the method of choice for studying excited states and simulating electronic spectra.

UV-Vis Absorption Spectra: TD-DFT can accurately predict the absorption wavelengths (λmax) and oscillator strengths (f) of electronic transitions, primarily the π→π* transitions in conjugated systems like benzoxazole. researchgate.netnih.gov This allows for the interpretation of experimental UV-Vis spectra. rsc.org The calculations can be performed in different solvents using models like the Polarizable Continuum Model (PCM) to account for solvatochromic shifts. mdpi.commdpi.com

Fluorescence Spectra: By optimizing the geometry of the first excited state (S1), TD-DFT can also simulate emission spectra, providing insights into the fluorescence properties of the molecule. mdpi.commdpi.com

Non-Linear Optical (NLO) Properties: DFT and TD-DFT can be used to calculate polarizability and hyperpolarizability tensors, which characterize the NLO response of a molecule. mdpi.com Compounds with large hyperpolarizability values have potential applications in optoelectronics. nih.gov

ParameterDescriptionComputational Method
HOMO EnergyEnergy of the highest occupied molecular orbital; relates to ionization potential.DFT (e.g., B3LYP)
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; relates to electron affinity.DFT (e.g., B3LYP)
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO; indicates chemical stability and relates to optical transitions.DFT (e.g., B3LYP)
Absorption Maxima (λmax)Wavelength of maximum light absorption corresponding to electronic transitions.TD-DFT
Oscillator Strength (f)Probability of an electronic transition occurring.TD-DFT

Spectroscopic Elucidation Techniques in 4 Tert Butyl Benzo D Oxazole Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds. For 4-(tert-Butyl)benzo[d]oxazole, one-dimensional (¹H and ¹³C NMR) and advanced two-dimensional NMR techniques are employed to assign all proton and carbon signals unequivocally. The tert-butyl group, in particular, serves as a distinctive probe in NMR studies due to its nine equivalent protons, which yield a sharp and intense singlet in the ¹H NMR spectrum, simplifying spectral analysis nih.govnih.gov.

Proton-Proton Correlated Spectroscopy (COSY)

Proton-Proton Correlated Spectroscopy (COSY) is a 2D NMR experiment that identifies protons that are coupled to each other, typically through two or three chemical bonds. In a COSY spectrum of this compound, cross-peaks would appear between the signals of adjacent aromatic protons on the benzene (B151609) ring.

Expected COSY Correlations:

A cross-peak would be observed between the proton at position 5 (H-5) and the proton at position 6 (H-6).

A correlation would also be seen between the proton at position 6 (H-6) and the proton at position 7 (H-7).

This pattern of correlations allows for the unambiguous assignment of the aromatic protons, confirming their sequential arrangement on the benzoxazole (B165842) ring system. The absence of a correlation between H-5 and H-7 helps to confirm the substitution pattern.

Table 1: Predicted ¹H-¹H COSY Correlations for this compound

Proton 1Proton 2Expected Correlation
H-5H-6Yes
H-6H-7Yes
H-5H-7No

Heteronuclear Multiple Bond Correlation (HMBC)

Heteronuclear Multiple Bond Correlation (HMBC) is a 2D NMR technique that reveals long-range couplings (typically 2-4 bonds) between protons and carbons. This is crucial for assigning quaternary carbons and piecing together the complete carbon skeleton of the molecule. For this compound, HMBC is instrumental in confirming the position of the tert-butyl group and assigning the carbons within the heterocyclic and benzene rings.

Key Expected HMBC Correlations:

The nine equivalent protons of the tert-butyl group would show a correlation to the quaternary carbon they are attached to, as well as to the aromatic carbon at position 4 (C-4).

The proton at position 2 (H-2) on the oxazole (B20620) ring would show correlations to the carbons at positions 3a and 7a.

These correlations provide definitive evidence for the molecular structure and the specific isomeric arrangement of the substituents.

Table 2: Predicted Key HMBC Correlations for this compound

Proton(s)Correlated Carbon(s)
-C(CH₃)₃C-4, Quaternary C of tert-butyl
H-2C-3a, C-7a
H-5C-4, C-7, C-3a
H-7C-5, C-3a

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the calculation of its elemental formula. For this compound (C₁₁H₁₃NO), HRMS provides an exact mass measurement, distinguishing it from other compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum can also offer structural information. The fragmentation of benzoxazoles is influenced by the stability of the heterocyclic ring and the nature of its substituents clockss.org. Isomeric compounds can sometimes be distinguished based on their unique fragmentation patterns under mass spectrometric conditions nih.gov.

Table 3: HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₁H₁₃NO
Calculated Exact Mass [M+H]⁺176.1075
Observed Exact Mass [M+H]⁺(Experimentally determined value)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of this compound is expected to show distinct absorption bands characteristic of its conjugated π-electron system. Benzoxazole and its derivatives are known to absorb in the UV region nist.gov. The absorption maxima (λmax) are associated with π–π* transitions within the aromatic and heterocyclic rings nih.gov. Computational studies using Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict and interpret these electronic transitions and often show good agreement with experimental data for related benzoxadiazole compounds nih.govnih.gov.

Table 4: Predicted UV-Vis Absorption Data for this compound in a Nonpolar Solvent

TransitionPredicted λmax (nm)
π → π*~280-320

Photoluminescence (PL) Spectroscopy

Photoluminescence (PL) spectroscopy provides information about the electronic excited states of a molecule by measuring the light it emits after absorbing photons. Many benzoxazole derivatives exhibit fluorescence, and their emission properties are sensitive to their molecular structure and environment. The PL spectrum of this compound would reveal its emission wavelength maxima and quantum yield. The difference between the absorption and emission maxima (the Stokes shift) is an important characteristic of a fluorescent molecule. Studies on related carbazole (B46965) structures show that tert-butyl substituents can cause a slight red-shift in both absorption and emission spectra mdpi.com. The photophysical properties of similar heterocyclic systems, such as benzo nih.govnih.govspectrabase.comthiadiazoles, have been shown to include phosphorescence at room temperature under certain conditions nih.gov.

Table 5: Predicted Photoluminescence Properties for this compound

ParameterPredicted Value
Excitation Wavelength (λex)(Corresponds to λmax from UV-Vis)
Emission Wavelength (λem)~350-450 nm
Stokes Shift(λem - λex)
Quantum Yield (ΦF)(Experimentally determined value)

Ultraviolet Photoelectron Spectroscopy (UPS)

Table 6: Expected Information from UPS Analysis of this compound

Measured PropertySignificance
First Ionization PotentialEnergy of the Highest Occupied Molecular Orbital (HOMO)
Higher Ionization PotentialsEnergies of other occupied molecular orbitals

Single-Crystal X-ray Diffraction for Absolute Structure Determination

While a dedicated single-crystal X-ray structure of this compound is not extensively reported in publicly available literature, crystallographic studies on analogous benzoxazole derivatives provide a framework for predicting its structural characteristics. It is anticipated that the benzoxazole ring system would be nearly planar. The tert-butyl group, attached at the 4-position of the benzene ring, would exhibit tetrahedral geometry. The crystal packing of such molecules is often stabilized by weak intermolecular interactions.

Table 1: Predicted Crystallographic Parameters for this compound (Hypothetical) This table is generated for illustrative purposes based on known benzoxazole derivatives, as specific data for the target compound is not available.

ParameterPredicted Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10-12
b (Å)~5-7
c (Å)~18-20
β (°)~95-105
Volume (ų)~1100-1300
Z4

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of chemical bonds.

The FT-IR spectrum of this compound is expected to display a series of characteristic absorption bands. The aromatic C-H stretching vibrations of the benzoxazole ring are typically observed in the region of 3100-3000 cm⁻¹. The C=N stretching vibration of the oxazole ring is a key indicator and usually appears in the 1620-1580 cm⁻¹ range. The C-O-C stretching vibrations of the oxazole ring are expected to produce strong bands between 1270 and 1020 cm⁻¹. The presence of the tert-butyl group will be marked by characteristic C-H stretching and bending vibrations.

Table 2: Characteristic FT-IR Absorption Bands for this compound This table presents expected vibrational frequencies based on the analysis of related benzoxazole compounds.

Wavenumber (cm⁻¹)Vibrational ModeIntensity
3100-3000Aromatic C-H StretchMedium
2960-2850Aliphatic C-H Stretch (tert-butyl)Strong
1620-1580C=N Stretch (Oxazole Ring)Medium-Strong
1500-1400Aromatic C=C StretchMedium-Strong
1470-1450C-H Bend (tert-butyl)Medium
1365C-H Bend (tert-butyl, characteristic)Strong
1270-1200Asymmetric C-O-C Stretch (Oxazole Ring)Strong
1070-1020Symmetric C-O-C Stretch (Oxazole Ring)Strong
850-800C-H Out-of-Plane Bend (Aromatic)Strong

Q & A

Q. Optimization Strategies :

  • Use anhydrous solvents and inert atmospheres to prevent side reactions .
  • Adjust reaction time (e.g., 24 hours for cross-coupling) and temperature (e.g., 60°C for cyclocondensation) .
  • Purify via column chromatography or recrystallization (e.g., water-ethanol mixtures) to improve yield .

How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound derivatives?

Advanced Research Question
DFT methodologies are critical for:

  • Electronic Structure Analysis : Hybrid functionals (e.g., B3LYP) calculate HOMO-LUMO gaps to assess charge-transfer capabilities, relevant for OLED applications .
  • Reactivity Prediction : Fukui function analysis identifies nucleophilic/electrophilic sites, guiding functionalization strategies .
  • Solvent Effects : Continuum solvation models (e.g., PCM) simulate solvent interactions to refine excitation energies and dipole moments .

Q. Methodological Steps :

  • Optimize molecular geometry at the B3LYP/6-31G(d,p) level .
  • Calculate vibrational frequencies to validate minima and assign IR/NMR peaks .
  • Use time-dependent DFT (TD-DFT) to model UV-Vis spectra and compare with experimental data .

What spectroscopic techniques (e.g., NMR, IR) are most effective for characterizing the structure of this compound compounds, and what key spectral markers should be analyzed?

Basic Research Question

  • ¹H/¹³C NMR :
    • The tert-butyl group appears as a singlet at δ 1.37 ppm (¹H) and 28.85–31.49 ppm (¹³C) .
    • Benzoxazole protons resonate as doublets between δ 7.0–8.5 ppm, with coupling constants (J = 3.5–8.5 Hz) confirming ring fusion .
  • IR Spectroscopy :
    • Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-O (1250–1300 cm⁻¹) confirm oxazole ring formation .
  • Mass Spectrometry :
    • Molecular ion peaks (e.g., m/z 414.45 for 1,2-bis(4-(benzo[d]oxazol-2-yl)phenyl)ethene) validate molecular weight .

How do thermodynamic parameters (ΔH°, ΔG°, ΔS°) derived from experimental and computational studies inform the stability and isomer distribution of metal complexes containing this compound ligands?

Advanced Research Question

  • Experimental Analysis :
    • Isomer ratios (e.g., cis/trans in Pt complexes) are quantified via ¹H NMR integration .
    • ΔG° values determine the thermodynamic favorability of isomer formation (e.g., ΔG° < 0 for stable isomers) .
  • Computational Insights :
    • DFT-derived ΔH° and ΔS° explain steric/electronic effects of the tert-butyl group on ligand-metal binding .
    • Energy barriers between isomers correlate with kinetic stability in solution .

What strategies can resolve contradictions in biological activity data for this compound derivatives across different studies?

Advanced Research Question

  • Experimental Replication : Standardize assay conditions (e.g., MIC protocols for antimicrobial studies) to minimize variability .
  • Structure-Activity Relationships (SAR) :
    • Compare substituent effects (e.g., nitro vs. methoxy groups) on activity trends .
    • Use molecular docking to validate target binding (e.g., VEGFR-2 inhibition) .
  • Data Normalization : Normalize IC₅₀ values against control compounds to account for assay sensitivity differences .

What are the key considerations in designing Suzuki-Miyaura cross-coupling reactions for functionalizing this compound scaffolds?

Basic Research Question

  • Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) for aryl boronic acid coupling .
  • Solvent System : THF/DMAc mixtures enhance solubility of halogenated benzoxazole precursors .
  • Base Optimization : K₂CO₃ or Cs₂CO₃ to deprotonate intermediates and drive coupling efficiency .
  • Purification : Use silica gel chromatography with ethyl acetate/hexane gradients to isolate products .

How do solvent effects and continuum solvation models influence the accuracy of quantum mechanical calculations for this compound systems?

Advanced Research Question

  • Continuum Models : Polarizable Continuum Model (PCM) corrects for solvent dielectric effects on excitation energies .
  • Implicit vs. Explicit Solvation :
    • Implicit models (e.g., SMD) approximate bulk solvent effects, reducing computational cost .
    • Explicit solvent molecules (e.g., H₂O in MD simulations) refine hydrogen-bonding interactions .
  • Validation : Compare computed vs. experimental solvatochromic shifts in UV-Vis spectra .

What role does the tert-butyl group play in enhancing the photophysical properties of benzo[d]oxazole derivatives in OLED applications?

Advanced Research Question

  • Steric Protection : The bulky tert-butyl group reduces aggregation-caused quenching (ACQ), improving electroluminescence efficiency .
  • Thermal Stability : High decomposition temperatures (e.g., 424°C for TP derivatives) enable durable OLED layers .
  • Electronic Effects : Electron-donating tert-butyl groups lower LUMO levels, facilitating charge injection in devices .

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